molecular formula C13H12N2O3 B2447078 3-(2-Methylphenoxy)-5-nitroaniline CAS No. 208122-68-3

3-(2-Methylphenoxy)-5-nitroaniline

Cat. No.: B2447078
CAS No.: 208122-68-3
M. Wt: 244.25
InChI Key: MTIHNAVMAXBIKG-UHFFFAOYSA-N
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Description

3-(2-Methylphenoxy)-5-nitroaniline: is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group (-NO2) and an aniline group (-NH2) attached to a benzene ring, with an additional 2-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methylphenoxy)-5-nitroaniline typically involves the following steps:

    Nitration: The nitration of 2-methylphenol (o-cresol) to form 2-methyl-4-nitrophenol.

    Amination: The conversion of 2-methyl-4-nitrophenol to this compound through a nucleophilic aromatic substitution reaction with aniline.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in 3-(2-Methylphenoxy)-5-nitroaniline can undergo reduction to form the corresponding amine.

    Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Reduction: 3-(2-Methylphenoxy)-5-aminophenol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of dyes and pigments.
  • Employed in the preparation of various organic compounds through substitution reactions.

Biology:

  • Investigated for its potential antimicrobial and antifungal properties.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for drug synthesis.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the formulation of coatings and adhesives.

Mechanism of Action

The mechanism of action of 3-(2-Methylphenoxy)-5-nitroaniline involves its interaction with specific molecular targets, such as enzymes or receptors The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects

Comparison with Similar Compounds

    2-Methyl-4-nitroaniline: Similar structure but lacks the phenoxy group.

    3-Nitroaniline: Similar structure but lacks the methyl and phenoxy groups.

    2-Methylphenol (o-Cresol): Precursor in the synthesis of 3-(2-Methylphenoxy)-5-nitroaniline.

Uniqueness: this compound is unique due to the presence of both the nitro and phenoxy groups, which impart specific chemical and biological properties

Properties

IUPAC Name

3-(2-methylphenoxy)-5-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-9-4-2-3-5-13(9)18-12-7-10(14)6-11(8-12)15(16)17/h2-8H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTIHNAVMAXBIKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC(=CC(=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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